Hafnium acetylacetonate

Thermal Analysis CVD Precursor Volatility

For process engineers and R&D groups, Hf(acac)₄ (97%) delivers a cost-effective, industrially validated route to hafnium dioxide (HfO₂) high-κ dielectric films. Unlike higher-volatility Hf(thd)₄ or chloride-based precursors, this acetylacetonate offers an optimal cost-volatility trade-off for MOCVD and sol-gel coating, with well-characterized thermal decomposition at 245–250°C forming monoclinic HfO₂ at 600°C. Its defined evaporation window (~190°C) and air stability make it the standard reference precursor for fundamental deposition research and comparative screening.

Molecular Formula C20H28HfO8
Molecular Weight 574.9 g/mol
Cat. No. B7756893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHafnium acetylacetonate
Molecular FormulaC20H28HfO8
Molecular Weight574.9 g/mol
Structural Identifiers
SMILESCC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Hf+4]
InChIInChI=1S/4C5H8O2.Hf/c4*1-4(6)3-5(2)7;/h4*3,6H,1-2H3;/q;;;;+4/p-4/b4*4-3-;
InChIKeyMCFIMQJAFAOJPD-MTOQALJVSA-J
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hafnium Acetylacetonate for CVD/ALD: Sourcing High-Purity Hf(acac)₄ Precursor


Hafnium acetylacetonate, with the chemical formula Hf(C₅H₇O₂)₄ and commonly denoted as Hf(acac)₄, is a white to off-white, air-stable coordination complex. It serves as a primary hafnium source for the deposition of hafnium dioxide (HfO₂) thin films, a critical high-κ dielectric material in microelectronics [1]. The compound's value proposition is rooted in its use as a precursor for Metal-Organic Chemical Vapor Deposition (MOCVD) and sol-gel processes [2]. Its physical properties include a molecular weight of 574.92 g/mol and a melting point of approximately 193°C [3].

Why Hf(acac)₄ Cannot Be Directly Substituted with Other Hafnium or Zirconium Precursors


While several hafnium and zirconium β-diketonates, amides, and chlorides exist, direct substitution of Hf(acac)₄ without process re-optimization is not feasible. The choice of precursor dictates the deposition temperature window, film purity (carbon/chlorine contamination), nucleation behavior on different substrates, and resulting dielectric performance. For instance, while Hf(thd)₄ offers higher volatility, Hf(acac)₄ provides a different cost-volatility trade-off [1]. Similarly, substituting with the zirconium analog, Zr(acac)₄, results in a fundamentally different dielectric (ZrO₂ vs. HfO₂) with distinct band gap and thermal stability properties, despite their structural homology [2]. The quantitative evidence below demonstrates the specific performance parameters that differentiate Hf(acac)₄ from its closest comparators.

Quantitative Comparative Analysis: Hf(acac)₄ Performance vs. In-Class Analogs


Thermal Decomposition: Evaporation Onset and Decomposition Range of Hf(acac)₄

The thermal behavior of Hf(acac)₄, a critical parameter for CVD processes, has been quantified via TG-DTA. The evaporation of Hf(acac)₄ begins at approximately 190 °C, and it decomposes in the range of 245-250 °C to form HfO₂ and gas-phase byproducts. This data serves as a baseline for comparing its volatility with other precursors [1].

Thermal Analysis CVD Precursor Volatility

Volatility Trade-off: Hf(acac)₄ Requires Higher Vaporization Temperatures than Fluorinated Analogs

Hf(acac)₄ exhibits lower volatility compared to its fluorinated analog, Hf(tfac)₄. This difference is quantified by the required vaporization temperature for sufficient evaporation in CVD processes. Hf(acac)₄ requires a high vaporization temperature of approximately 200 °C, whereas Hf(tfac)₄ is more volatile [1]. This makes Hf(acac)₄ suitable for applications where higher source temperatures are acceptable, but it also often leads to carbon contamination in the deposited films [1].

Volatility Vapor Pressure CVD Process Window

Film Purity: Carbon Contamination from Hf(acac)₄ vs. Alternative Precursors

A significant drawback of Hf(acac)₄ is the high level of carbon contamination found in the resulting HfO₂ films. This is a well-documented issue for this precursor [1]. In contrast, alternative precursors like anhydrous hafnium nitrate, Hf(NO₃)₄, have been specifically developed as a carbon-free route to achieve higher purity HfO₂ films [2]. The malonate class of precursors has also been shown to offer improved volatility and lower decomposition temperatures compared to Hf(acac)₄, while still being air-stable, potentially leading to films with lower carbon content .

Film Purity Carbon Contamination Dielectric Quality

Dielectric Performance: HfO₂ from Hf(acac)₄ Yields Comparable κ-Value to Films from Other Precursors

While Hf(acac)₄ itself is a precursor, the ultimate figure of merit is the dielectric constant (κ) of the resulting HfO₂ film. Films derived from Hf(acac)₄ via spray pyrolysis have been reported with a dielectric constant maximum of 14.4 [1]. This value is notably lower than the κ of ~25 reported for HfO₂ films grown from Hf(thd)₄ via MOCVD under optimized conditions [2]. This difference can be attributed to factors like film density, crystallinity, and carbon contamination, which are influenced by the precursor and deposition parameters.

Dielectric Constant High-κ Material HfO₂ Thin Film

Optimal Use Cases for Hafnium Acetylacetonate in R&D and Pilot Production


Research on Fundamental Precursor Chemistry and Film Nucleation

Given its well-characterized thermal decomposition (evaporation at ~190°C, decomposition at 245-250°C) and the extensive literature on its use as a model β-diketonate precursor, Hf(acac)₄ is a standard choice for academic and industrial R&D groups investigating fundamental MOCVD and sol-gel chemistry. Its defined properties make it an ideal reference material for comparing novel precursor performance [1].

Cost-Sensitive Deposition of HfO₂ where Ultra-High Purity is Not Critical

For applications where some carbon contamination is tolerable, Hf(acac)₄ may present a more economical alternative to higher-purity precursors like Hf(NO₃)₄ or advanced alkylamides. The trade-off between precursor cost and film purity (carbon content) must be explicitly weighed against the performance requirements of the final device [2].

Fabrication of HfO₂ Films for High-Temperature or Harsh Environment Coatings

The thermal budget required for Hf(acac)₄ evaporation (~200°C) and its decomposition into monoclinic HfO₂ at 873 K (600°C) make it suitable for coating applications where substrates can withstand these temperatures. The resulting high-resistance semiconductor films exhibit high adhesion to various substrates, which is beneficial for protective or optical coatings [3].

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